(2S,3S)-trans-delta-viniferin

Description

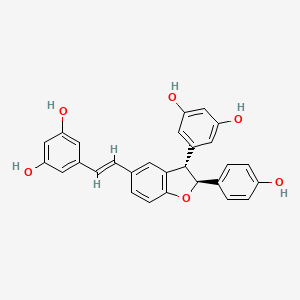

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H22O6 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+/t27-,28+/m0/s1 |

InChI Key |

LILPTCHQLRKZNG-LPGNHZEISA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution

Plant Sources and Species Distribution

The primary and most well-documented source of (2S,3S)-trans-delta-viniferin is the grapevine, Vitis vinifera. nih.govnih.gov This compound is one of several stilbenoids that the plant produces as a defense mechanism against biotic and abiotic stresses. nih.gov It is considered a major trans-resveratrol dimer synthesized in the leaves of Vitis vinifera plants, particularly in response to fungal infections. agriculturejournals.cz Its presence has been confirmed in various cultivars, including economy-relevant ones such as Merlot and Cabernet Sauvignon. nih.gov

Beyond the Vitaceae family, this compound has been identified in other plant genera. nih.gov Notably, it has been isolated from the lianas of Gnetum hainanense, a plant species found in China. researchgate.netnih.gov The compound is also present in Rheum maximowiczii, a flowering plant species in the knotweed and buckwheat family, Polygonaceae. wikipedia.org

Distribution within Plant Organs and Products

This compound is distributed throughout the grapevine plant, with varying concentrations found in different organs. It is naturally present in grapevine canes, leaves, and roots. nih.govnih.govmdpi.com Grapevine canes are considered a particularly rich source of stilbenes, including delta-viniferin (B1206123). agriculturejournals.cz Studies have also detected the compound in grapevine shoots and flowers. nih.govresearchgate.net While it can be found in many parts of the plant, its concentration is often negligible in healthy, unstressed tissues. agriculturejournals.czresearchgate.net

As a constituent of grapes, this compound is also found in fermented grape products. wikipedia.org Its presence has been confirmed in red wine, where it contributes to the complex mixture of polyphenolic compounds. nih.govmdpi.com The concentration of stilbenes like delta-viniferin in wine is influenced by the grape variety and the winemaking process. nih.govresearchgate.net

Environmental and Biotic Factors Influencing Accumulation

The accumulation of this compound in plants is heavily influenced by external stressors. nih.gov As a phytoalexin, its synthesis is a key part of the plant's defense response. wikipedia.org

Biotic factors, particularly fungal infections, are potent inducers of its production. Elevated levels of delta-viniferin are observed in grapevines infected with pathogens such as Plasmopara viticola, the causal agent of downy mildew, and Botrytis cinerea, which causes grey mold. agriculturejournals.cznih.govwikipedia.orgresearchgate.net For instance, in Cabernet Sauvignon leaves and flowers, relevant quantities of delta-viniferin were measured following inoculation with Botrytis cinerea. nih.gov It is considered one of the most abundant stilbenes synthesized by stressed grapevine leaves after such an inoculation. researchgate.net

Abiotic stresses also significantly enhance the accumulation of this compound. nih.gov Exposure to UV light irradiation and ozone treatment has been shown to increase the synthesis of delta-viniferin in grapevine leaves and berries. agriculturejournals.czwikipedia.orgnih.gov Furthermore, post-harvest handling can affect its concentration. One study found that the slow drying of grapevine canes at room temperature led to a significant increase in stilbene (B7821643) content, including delta-viniferin, compared to samples that were lyophilised (freeze-dried). agriculturejournals.czresearchgate.net In cell cultures, elicitors such as methyl jasmonate and jasmonic acid have been used to stimulate its biosynthesis. wikipedia.org

Data Tables

Table 1: Concentration of this compound in Young Spring Grapevine Canes Under Different Drying Conditions

| Grapevine Variety | Drying Method | trans-δ-viniferin (mg/kg of dry weight) |

| 'Hibernal' | Lyophilised | 1.94 |

| 'Hibernal' | Room Temperature | 38.9 |

| 'Malverina' | Lyophilised | Below Detection Limit |

| 'Malverina' | Room Temperature | 40.8 |

| 'Grüner Veltliner' | Lyophilised | 0.77 |

| 'Grüner Veltliner' | Room Temperature | Not specified |

| 'Blaufränkisch' | Lyophilised | Below Detection Limit |

| 'Blaufränkisch' | Room Temperature | Not specified |

Source: Adapted from Vrchotová et al., 2022. agriculturejournals.cz

The Stilbenoid this compound: Natural Occurrence and Stress-Induced Accumulation

This compound is a naturally occurring stilbenoid, a class of phenolic compounds found in various plant species. It is structurally a dehydrodimer of trans-resveratrol, formed through the oxidative coupling of two resveratrol (B1683913) molecules. nih.govnih.gov This compound is notably present in grapevines (Vitis vinifera), where its synthesis is significantly influenced by environmental and biological factors. nih.govagriculturejournals.cz

Biosynthesis and Production Pathways

Endogenous Biosynthesis from Resveratrol (B1683913) Precursors

The natural formation of (2S,3S)-trans-delta-viniferin is a fascinating process rooted in the chemistry of its precursor, resveratrol. This transformation is a key defense mechanism in plants, particularly grapevines, in response to various stressors.

Role of Oxidative Coupling and Cyclodimerization

The fundamental mechanism for the biosynthesis of delta-viniferin (B1206123) from trans-resveratrol is oxidative coupling. nih.govmdpi.com This process involves the joining of two resveratrol molecules. Specifically, the formation of delta-viniferin occurs through a 3-8' coupling, one of several possible regioisomeric connections. mdpi.comacs.org This is distinct from other resveratrol dimers like ε-viniferin, which is formed via an 8–10′ coupling. mdpi.com The oxidative coupling is followed by an intramolecular cyclization, leading to the characteristic 2-arylbenzofuran structure of delta-viniferin. mdpi.comebi.ac.ukhmdb.ca

Enzymatic Mediation (e.g., Laccase, Extracellular Peroxidases)

The oxidative coupling reaction is not spontaneous; it is mediated by specific enzymes. Extracellular peroxidases, present in plants like grapevines, play a crucial role in this transformation. nih.govmdpi.com These enzymes catalyze the oxidation of resveratrol in the presence of an oxidizing agent like hydrogen peroxide (H2O2). nih.govmdpi.com Laccases, another class of oxidative enzymes, particularly those from fungal sources like Botrytis cinerea, are also capable of dimerizing resveratrol to form delta-viniferin. researchgate.netpreprints.orgmdpi.com In fact, delta-viniferin is a major stilbene (B7821643) produced by grapevine leaves when stressed by fungal infections. preprints.orgmdpi.com

Proposed Mechanisms Involving Phenoxyl Radical Intermediates

The enzymatic oxidation of resveratrol is proposed to proceed through the formation of phenoxyl radical intermediates. mdpi.comnih.govresearchgate.net This process begins with a one-electron oxidation of the phenolic hydroxyl group on the resveratrol molecule, generating a phenoxyl radical. acs.orgmdpi.com This radical is unstable and seeks to stabilize itself by coupling with another resveratrol radical. nih.gov The specific sites on the resveratrol molecules where this coupling occurs determine the resulting dimer. For delta-viniferin, the coupling happens between the C3 position of one resveratrol radical and the C8 position of another. mdpi.comacs.orgfrontiersin.org This radical coupling is a key step that ultimately leads to the formation of the stable dimeric structure of this compound. nih.gov

Biotechnological and Chemoenzymatic Synthesis

Harnessing the power of biological systems and enzymes in controlled environments has opened up new avenues for producing this compound. These methods offer potential for higher yields and greater purity compared to extraction from natural sources.

Bioconversion from trans-Resveratrol using Plant Cell and Callus Suspension Cultures (e.g., Vitis labruscana)

A promising biotechnological approach involves the use of plant cell and callus suspension cultures, particularly from grapevine species such as Vitis labruscana. nih.govmdpi.comresearchgate.net In this method, trans-resveratrol is added to a conditioned medium derived from these cell cultures. nih.govmdpi.com The extracellular peroxidases secreted by the plant cells into the medium then catalyze the bioconversion of trans-resveratrol into delta-viniferin. nih.govmdpi.com This technique provides a contained and potentially scalable system for producing the desired compound. nih.gov

Optimization of Bioconversion Parameters (e.g., H2O2 Concentration, Incubation Time, Temperature, pH)

To maximize the efficiency of this bioconversion process, several key parameters must be carefully controlled. Research has shown that optimizing factors such as hydrogen peroxide (H2O2) concentration, incubation time, temperature, and pH can significantly increase the yield of delta-viniferin. nih.govmdpi.com

For instance, in studies using conditioned medium from Vitis labruscana callus suspension cultures, a maximum bioconversion efficiency of 64% was achieved under optimized conditions. nih.govmdpi.comresearchgate.net These conditions were identified as a pH of 6.0, a temperature of 60°C, an incubation time of 30 minutes, and an H2O2 concentration of 6.8 mM. nih.govmdpi.comresearchgate.net

Below is a summary of the optimized parameters from a study on the bioconversion of trans-resveratrol to delta-viniferin using grapevine conditioned medium.

| Parameter | Optimal Value | Bioconversion Efficiency |

| H2O2 Concentration | 6.8 mM | 43% |

| Incubation Time | 30 min | 47% |

| Temperature | 60 °C | 60% |

| pH | 6.0 | 64% |

| Data sourced from a study on optimizing bioconversion conditions. mdpi.com |

These findings highlight the critical role of process optimization in achieving high-yield biotechnological production of this compound. mdpi.com

Elicitation Strategies for Enhanced Production in Plant Cell Cultures (e.g., Methyl Jasmonate, Jasmonic Acid)

The production of this compound in plant cell cultures, particularly from grapevine (Vitis vinifera), can be significantly enhanced through the application of elicitors. mdpi.comresearchgate.netresearchgate.net Elicitors are compounds that mimic stress conditions and trigger defense responses in plants, leading to the increased biosynthesis of secondary metabolites like stilbenes. researchgate.netthegoodscentscompany.com Among the most effective elicitors for stimulating viniferin (B1239022) production are methyl jasmonate (MeJA) and jasmonic acid (JA). researchgate.netd-nb.infoebi.ac.uk

Studies on Vitis vinifera cell suspension cultures have consistently shown that the addition of MeJA or JA to the culture medium leads to a substantial increase in the production of various stilbenes, with δ-viniferin often being a major product. researchgate.netresearchgate.net For instance, in cell suspension cultures of Vitis vinifera cv. Italia, both MeJA and JA were found to be highly effective in stimulating stilbene biosynthesis, resulting in a significant accumulation of viniferins. researchgate.net The maximum production of total stilbenes in this study was observed at day 20 of culture, reaching 0.970 mg g⁻¹ dry weight with MeJA and 1.023 mg g⁻¹ dry weight with JA. researchgate.net

Similarly, research on Vitis vinifera cv. Negramaro cell cultures demonstrated that while MeJA was most effective for inducing resveratrol production, JA, along with coronatine (B1215496) and 12-oxo-phytodienoic acid, triggered the synthesis of a significant amount of viniferins, reaching approximately 20 mg g⁻¹ dry weight. d-nb.info This differential effect of closely related jasmonates highlights the potential for targeted production of specific stilbenes by selecting the appropriate elicitor. d-nb.info

The combination of elicitors with other physical or chemical treatments can further enhance production. For example, the combined use of MeJA and low-energy ultrasound has been shown to increase the production of δ-viniferin in Vitis vinifera L. cv. Alphonse Lavallée cell cultures more than either elicitor used alone. researchgate.net Other strategies, such as the addition of cyclodextrins, have also been explored in conjunction with MeJA to improve the recovery of stilbenes from the culture medium.

Interactive Data Table: Elicitor Effects on Stilbene Production in Vitis vinifera Cell Cultures

| Cultivar | Elicitor | Concentration | Key Stilbene(s) Produced | Yield | Source |

| Italia | Methyl Jasmonate (MeJA) | Not Specified | Viniferins | 0.970 mg g⁻¹ DW (total stilbenes) | researchgate.net |

| Italia | Jasmonic Acid (JA) | Not Specified | Viniferins | 1.023 mg g⁻¹ DW (total stilbenes) | researchgate.net |

| Negramaro | Jasmonic Acid (JA) | Not Specified | Viniferins | ~20 mg g⁻¹ DW | d-nb.info |

| Negramaro | Methyl Jasmonate (MeJA) | 100 µM | trans-Resveratrol | ~4 mg g⁻¹ DW | d-nb.info |

| Alphonse Lavallée | Methyl Jasmonate (MeJA) + Ultrasound | Not Specified | δ-viniferin | Increased production over single elicitation | researchgate.net |

Mechanisms of Biological Activity

Antioxidant and Oxidative Stress Modulation

(2S,3S)-trans-delta-viniferin exhibits notable antioxidant properties through various mechanisms, including direct radical scavenging and the modulation of cellular defense systems.

This compound has demonstrated the ability to directly scavenge several types of free radicals. In vitro studies have confirmed its capacity to neutralize hydroxyl radicals and show activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.net The formation of this compound itself can be a result of resveratrol (B1683913) trapping a radical, leading to a dimerization process that terminates the radical chain reaction. scispace.comnih.gov Theoretical studies using density functional theory (DFT) have further elucidated its radical scavenging mechanisms, identifying the most favorable sites for hydrogen atom transfer (HAT) and radical adduct formation (RAF). researchgate.net These computational models suggest that the 12'-OH group is a primary site for HAT. researchgate.net

The antioxidant activity of this compound is also evident in its ability to protect human red blood cells from hemoglobin oxidation. researchgate.net Research has shown that it can neutralize peroxyl and alkoxyl radicals, which is attributed to its multiple phenolic hydroxyl groups that are prone to hydrogen atom transfer reactions. nih.gov

Table 1: Radical Scavenging Activity of this compound and Related Compounds

Data from a study on oxidized resveratrol metabolites. nih.gov Note: * p < 0.05 compared to resveratrol.

Beyond direct radical scavenging, this compound influences cellular antioxidant defense pathways. A key mechanism is the activation of the Sirtuin 1 (SIRT1) pathway. In human umbilical vein endothelial cells (HUVECs) subjected to high glucose-induced oxidative stress, this compound has been shown to suppress apoptosis by increasing SIRT1 expression. sci-hub.sencl.edu.tw The activation of SIRT1 is crucial for protecting vascular endothelial cells from oxidative damage. sci-hub.seresearchgate.net Studies have shown that both δ-viniferin and its isomer ε-viniferin can induce the expression of SIRT1 and heme oxygenase-1 (HO-1), leading to the protection of vascular endothelial cells from oxidative stress-induced cell death. ncl.edu.twresearchgate.net This protective effect is linked to an increase in the expression of the antioxidant enzyme catalase. ncl.edu.twresearchgate.net

When compared to other stilbenoids, the antioxidant potency of this compound shows some variability depending on the specific assay used. While some studies report it to have moderate antioxidant activity mdpi.comresearchgate.net, others indicate its potency can be comparable to or different from resveratrol. For instance, in the DPPH assay, resveratrol showed a lower IC50 value (indicating higher potency) than this compound. nih.gov However, in terms of protecting vascular endothelial cells, both δ-viniferin and ε-viniferin were found to be more effective than resveratrol at stimulating wound repair at certain concentrations. ncl.edu.twresearchgate.net

Theoretical calculations have also been employed to compare the antioxidant activity of δ-viniferin and ε-viniferin, with some studies suggesting that δ-viniferin is a more potent antioxidant, while others conclude the opposite. researchgate.netresearchgate.net These discrepancies may arise from the different theoretical models and conditions used. Experimental data from assays measuring nitric oxide scavenging activity showed resveratrol to have the highest activity, followed by ε-viniferin and then vitisin B. mdpi.com

Anti-inflammatory Pathways

This compound also exerts anti-inflammatory effects by modulating key enzymatic pathways and cytokine expression.

Research has indicated that stilbenoids, including viniferins, can modulate the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. Specifically, trans-ε-viniferin, an isomer of δ-viniferin, has been shown to inhibit both COX-1 and COX-2. researchgate.net While direct studies on this compound's effect on COX enzymes are less common, the general activity of related viniferins suggests a potential role in this pathway. For instance, α-viniferin has been reported to have an inhibitory effect on COX-2 activity with only weak inhibition of COX-1. nih.gov

The regulation of pro-inflammatory cytokines is another important aspect of the anti-inflammatory activity of viniferins. Studies on related compounds provide insights into the potential mechanisms of this compound. For example, R2-viniferin has been shown to lower the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net Similarly, trans-ε-viniferin has been reported to decrease the amount of these inflammatory mediators. mdpi.com Although direct evidence for this compound is still emerging, the known anti-inflammatory properties of the broader viniferin (B1239022) family suggest its likely involvement in the downregulation of pro-inflammatory cytokine expression.

Antimicrobial Mechanisms

Antibacterial Activity against Gram-Positive Bacteria (e.g., Multi-drug Resistant Staphylococcus aureus)

This compound and its derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including challenging multi-drug resistant strains of Staphylococcus aureus (MRSA). researchgate.net The emergence of MRSA presents a serious threat to public health, making the discovery of novel antibacterial agents a critical area of research. bohrium.commdpi.com

Derivatives of trans-δ-viniferin have been highlighted for their remarkable antimicrobial properties against MRSA. researchgate.net The antibacterial efficacy of these compounds is a promising avenue for addressing the challenges of antibiotic resistance. While many natural products are being investigated, the specific activity of viniferins against resistant pathogens like MRSA is of particular interest. bohrium.com

In silico studies have provided further insights into the potential mechanisms of action. Molecular docking simulations have suggested that trans-delta-viniferin (B1246914) may interact with and inhibit S. aureus tyrosyl-tRNA synthetase. researchgate.net This enzyme is essential for bacterial protein synthesis and survival, making it an attractive target for the development of new antibiotics. nii.ac.jpnih.govnih.gov The inhibition of this key enzyme would disrupt the bacterium's ability to grow and replicate, leading to an antibacterial effect. nii.ac.jp The potential for trans-delta-viniferin to act as an inhibitor of this crucial bacterial enzyme underscores its promise as a scaffold for novel antibacterial drug development. researchgate.neteco-vector.com

| Compound | Bacterial Target | Observed/Predicted Effect | Reference |

| trans-δ-viniferin derivatives | Multi-drug resistant Staphylococcus aureus | Antimicrobial activity | researchgate.net |

| trans-delta-viniferin | Staphylococcus aureus tyrosyl-tRNA synthetase | Potential inhibition (in silico docking) | researchgate.net |

Bacterial Membrane Disruption

A key mechanism underlying the antibacterial activity of this compound and related compounds is the disruption of the bacterial membrane. nih.gov The integrity of the cell membrane is fundamental for bacterial survival, and its perturbation represents an effective strategy for antimicrobial action.

Studies on viniferins have indicated that their fatal action against bacteria is linked to a change in cell-membrane permeability. mdpi.comnih.gov This increased permeability can lead to the leakage of essential intracellular components and a loss of the membrane potential necessary for cellular processes, ultimately resulting in bacterial cell death. nih.govfrontiersin.org Scanning electron microscopy and live/dead staining of bacterial biofilms treated with viniferin have visually confirmed the impairment of membrane integrity. mdpi.comnih.gov

The antimicrobial mechanism of trans-δ-viniferin derivatives (TδVD) has been reported to rely on their ability to disrupt the bacterial membrane. nih.gov This mechanism is not only effective against planktonic bacteria but also against bacteria within biofilms, which are notoriously difficult to eradicate. frontiersin.org The ability of these compounds to compromise the bacterial membrane suggests a broad-spectrum potential, particularly against Gram-positive bacteria whose membranes are more exposed. The disruption of the phospholipid bilayer has been observed in Gram-positive foodborne pathogens when exposed to resveratrol dimers. While not specifically this compound, this provides further evidence for the membrane-disrupting capabilities of this class of compounds.

Antifungal Defense Mechanisms (Role as a Phytoalexin)

This compound plays a crucial role in the defense mechanisms of certain plants, particularly grapevines (Vitis vinifera), where it functions as a phytoalexin. nih.govwikipedia.org Phytoalexins are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate in plants at the site of infection by pathogenic microorganisms. wikipedia.orgchiro.org

The production of delta-viniferin (B1206123) is a direct response to fungal attack. For instance, it is produced by grapevines following infection with fungal pathogens such as Plasmopara viticola, the causal agent of downy mildew, and Botrytis cinerea, which causes grey mold. wikipedia.orgresearchgate.netnih.gov The accumulation of delta-viniferin at the infection site helps to inhibit the growth and spread of the invading fungus. wikipedia.org

Research has shown that in fungal-resistant cultivars of grapevine, there are high concentrations of resveratrol oligomers, including delta-viniferin, in the lesions caused by fungal infections. These compounds exhibit potent antifungal activity. This is in contrast to more susceptible cultivars, which may have lower concentrations of these protective compounds. researchgate.netnih.gov The synthesis of delta-viniferin can also be induced by abiotic stressors such as UV radiation, which further highlights its role as a stress-response compound. mdpi.com The function of this compound as a phytoalexin is a clear example of a natural defense mechanism against fungal pathogens in the plant kingdom. chiro.org

Antiviral Mechanisms

Broad-Spectrum Antiviral Efficacy against Enveloped Viruses (e.g., Influenza Viruses, SARS-CoV-2 Delta, Herpes Simplex Virus 2)

Recent studies have explored the antiviral properties of trans-δ-viniferin and its derivatives, revealing a broad-spectrum efficacy against a range of enveloped viruses. capes.gov.brresearchgate.net Enveloped viruses, which are characterized by an outer lipid membrane, include many significant human pathogens. nih.gov

A notable study investigated the antiviral effects of four stilbene (B7821643) dimers, including trans-δ-viniferin and its methylated derivatives. capes.gov.brresearchgate.net While trans-δ-viniferin itself was part of the study, it was the di-O-methylated derivatives that demonstrated potent broad-spectrum antiviral activity. capes.gov.brnih.gov These compounds were effective at inhibiting several strains of Influenza Virus (IV), the Delta variant of SARS-CoV-2, and to some extent, Herpes Simplex Virus 2 (HSV-2). capes.gov.brresearchgate.net

Interestingly, the mechanism of action was found to vary depending on the virus. capes.gov.brresearchgate.net

Against Influenza Virus , a combination of a direct virucidal effect and a cell-mediated effect was observed. nih.govcapes.gov.br The direct virucidal action implies that the compounds can inactivate the virus particle itself, while the cell-mediated effect suggests they can also interfere with viral replication within host cells. nih.gov

Against SARS-CoV-2 Delta , the activity was primarily through a restricted cell-mediated mechanism of action. capes.gov.brresearchgate.net

Against Herpes Simplex Virus 2 , the compounds exhibited a direct virustatic activity, meaning they inhibit viral replication without directly killing the virus particle. capes.gov.brresearchgate.net

These findings suggest that derivatives of this compound are promising candidates for the development of broad-spectrum antiviral agents that can target multiple enveloped viruses through diverse mechanisms. capes.gov.brresearchgate.net

| Virus | Antiviral Mechanism of trans-δ-viniferin derivatives | Reference |

| Influenza Viruses | Direct virucidal and cell-mediated effect | nih.govcapes.gov.brresearchgate.net |

| SARS-CoV-2 Delta | Restricted cell-mediated mechanism | capes.gov.brresearchgate.net |

| Herpes Simplex Virus 2 | Direct virustatic activity | capes.gov.brresearchgate.net |

Direct Virucidal Effects

A key mechanism identified for the antiviral action of trans-δ-viniferin derivatives is a direct virucidal effect, particularly against influenza viruses. capes.gov.brnih.govnih.gov This effect implies that the compounds can directly inactivate viral particles, reducing their infectivity. The research demonstrated that methylated derivatives of trans-δ-viniferin exhibited a potent virucidal effect against Influenza A (H1N1)pdm09. nih.gov In addition to the virucidal action against influenza, a direct virustatic activity was observed against Herpes Simplex Virus 2 (HSV-2), suggesting the compound can inhibit the replication of the virus. capes.gov.brresearchgate.netnih.gov

Cell-Mediated Antiviral Responses

Beyond directly targeting the virus, derivatives of this compound also elicit cell-mediated antiviral responses. capes.gov.brnih.govnih.gov For influenza A virus, studies have shown that the compounds act through both a direct virucidal mechanism and an indirect cell-mediated effect. nih.gov This was determined by experiments where cells were pre-treated with the compounds before being introduced to the virus, resulting in an antiviral effect. nih.gov In the case of SARS-CoV-2 Delta, the antiviral activity was attributed to a restricted cell-mediated mechanism of action. capes.gov.brresearchgate.netnih.gov This cell-mediated activity was confirmed in relevant in vitro models of human airway epithelia for SARS-CoV-2 Delta. capes.gov.brnih.gov

Virus-Specific Mechanisms of Inhibition

The inhibitory actions of trans-δ-viniferin derivatives are highly specific to the virus being targeted. The dual mechanism of direct virucidal and cell-mediated effects is prominent against influenza viruses. nih.govnih.gov Conversely, the action against SARS-CoV-2 Delta appears to be primarily cell-mediated. nih.govnih.gov For Herpes Simplex Virus 2, the mechanism is characterized as a direct virustatic effect. nih.gov Interestingly, while the antiviral activity against SARS-CoV-2 Delta was confirmed in human airway epithelia models, the efficacy against influenza virus was lost in these more complex tissue models, highlighting differences in their mechanisms in various biological contexts. capes.gov.brnih.gov

Table 1: Antiviral Activity of trans-δ-viniferin Derivatives

| Virus | Mechanism of Action |

|---|---|

| Influenza Viruses (IV) | Direct virucidal effect and cell-mediated response. capes.gov.brnih.govnih.gov |

| SARS-CoV-2 Delta | Restricted cell-mediated mechanism. capes.gov.brnih.govnih.gov |

| Herpes Simplex Virus 2 (HSV-2) | Direct virustatic activity. capes.gov.brnih.govnih.gov |

Neuroprotective Potential and Associated Mechanisms

While direct studies on the neuroprotective effects of this compound are limited, valuable insights can be drawn from the activities of its isomers, ε-viniferin and α-viniferin. These related compounds show promise in targeting mechanisms relevant to neurodegenerative conditions like Alzheimer's disease.

Inhibition of Amyloid-Beta (Aβ) Fibril Formation (based on ε-viniferin parallels)

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into plaques. ub.edu The related stilbene, trans-ε-viniferin, has demonstrated notable effects on this process. While it shows only weak inhibition of the initial formation of Aβ fibrils, its more significant activity lies in its ability to disaggregate pre-formed amyloid fibrils. researchgate.netnih.govcaymanchem.com Studies have shown that trans-ε-viniferin induces the disaggregation of Aβ42 peptide with greater efficiency than its precursor, resveratrol. plos.orgplos.org In animal models of Alzheimer's disease, administration of trans-ε-viniferin was found to reduce the size and density of amyloid deposits. nih.govplos.orgplos.org This disaggregation activity suggests a potential therapeutic avenue for clearing existing plaques, a parallel that warrants investigation for this compound.

Acetylcholinesterase (AChE) Inhibitory Activity (based on α-viniferin parallels)

Another therapeutic strategy for Alzheimer's disease involves inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, to improve cholinergic transmission. mdpi.comphcogrev.com The resveratrol trimer, (+)-α-viniferin, has been identified as a potent and specific inhibitor of AChE. mdpi.comebi.ac.uk It acts as a reversible and non-competitive inhibitor of the enzyme. mdpi.com The identification of (+)-α-viniferin from plants like Caragana chamlague as a significant AChE inhibitor highlights the potential of stilbenoids in this area. phcogrev.comebi.ac.uk This established activity of α-viniferin provides a strong rationale for investigating whether this compound shares a similar capacity to modulate cholinergic activity.

Modulation of Alpha-Secretase (ADAM10) Gene Expression (based on α-viniferin parallels)

Enhancing the non-amyloidogenic pathway of amyloid precursor protein (AβPP) processing is a promising neuroprotective strategy. ub.edu This pathway is mediated by the enzyme α-secretase (ADAM10), which cleaves AβPP in a way that prevents the formation of toxic Aβ peptides and instead produces a neuroprotective fragment, sAPPα. ub.edunih.govmdpi.com Research has shown that α-viniferin can enhance the gene expression of ADAM10. nih.govnih.gov This action suggests that α-viniferin could serve as a therapeutic agent for Alzheimer's disease by promoting the α-secretase pathway. nih.govnih.gov Given the structural similarities among viniferins, it is plausible that this compound could also modulate ADAM10 expression, thereby offering a potential mechanism for neuroprotection.

Table 2: Potential Neuroprotective Mechanisms Based on Viniferin Isomers

| Mechanism | Parallel Compound | Observed Effect of Parallel Compound |

|---|---|---|

| Amyloid-β Disaggregation | ε-viniferin | Induces disaggregation of Aβ fibrils and reduces plaque density. nih.govcaymanchem.complos.orgplos.org |

| AChE Inhibition | α-viniferin | Acts as a specific, reversible, and non-competitive inhibitor of acetylcholinesterase. mdpi.comebi.ac.uk |

| ADAM10 Upregulation | α-viniferin | Enhances the gene expression of the α-secretase ADAM10. nih.govnih.gov |

Other Investigated Biological Activities (Mechanistic Insights)

The resveratrol dimer, this compound, along with its isomers, has been the subject of various studies to elucidate its potential pharmacological effects. Research has explored its involvement in several biological pathways, offering insights into its mechanisms of action across different physiological and pathological processes. These investigations cover anti-diabetic, antihypertensive, anti-melanogenic, anti-angiogenic, antipsoriatic, and antiplasmodic activities.

Anti-diabetic Effects (e.g., PPAR-γ, HMG-CoA suppression – based on ε-viniferin parallels)

While direct mechanistic studies on this compound's anti-diabetic effects are not extensively detailed, parallels can be drawn from its isomer, ε-viniferin. Research on ε-viniferin has shown that it exerts anti-adipogenesis activity in 3T3-L1 cells. mdpi.com It has been found to significantly suppress lipid accumulation and the expression of the adipogenesis marker gene, Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). mdpi.comresearchgate.net Furthermore, ε-viniferin has been shown to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. researchgate.net The suppression of PPAR-γ and HMG-CoA by ε-viniferin is linked to reduced body weight, lower liver triglycerides, total cholesterol, and blood glucose. researchgate.net

Other studies support the anti-diabetic potential of the viniferin class. For instance, ε-viniferin has been observed to decrease fasting blood glucose, triglycerides, total cholesterol, and LDL-cholesterol levels in diabetic rat models, with the underlying mechanism potentially related to the activation of AMP-activated protein kinase (AMPK). nih.gov Given that δ-viniferin is an isomer of ε-viniferin, it is plausible that it may share similar mechanistic pathways in exerting anti-diabetic effects. mdpi.comnih.gov

| Compound | Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| ε-viniferin | PPAR-γ | Suppression of gene expression | mdpi.comresearchgate.net |

| ε-viniferin | HMG-CoA Reductase | Inhibition of enzyme activity | researchgate.net |

| ε-viniferin | AMPK | Activation of the pathway | nih.gov |

Angiotensin-1 Converting Enzyme (ACE) Inhibition

This compound has been identified as a potent inhibitor of the Angiotensin-1 Converting Enzyme (ACE). researchgate.net ACE plays a critical role in the renin-angiotensin system by converting angiotensin I to the vasoconstrictor angiotensin II, thereby regulating blood pressure. wikipedia.org Inhibition of this enzyme is a key therapeutic strategy for managing hypertension. wikipedia.orgmdpi.com

A study investigating the in vitro enzyme inhibitory activity of several stilbene dimers found that trans-δ-viniferin is a competitive, C-domain-selective ACE inhibitor. researchgate.net Notably, its potency was identified as being over 20 times greater than that of its parent monomer, resveratrol. researchgate.net The selective inhibition of the C-domain of ACE is a point of interest, as the two catalytic domains of ACE (N- and C-domains) have different physiological functions, and domain-selective inhibitors might offer therapeutic advantages with fewer side effects. mdpi.com Other stilbenoids, such as the tetramer (–)-hopeaphenol, have also demonstrated notable mixed-type ACE inhibition. mdpi.comdntb.gov.ua

| Compound | Inhibition Type | Selectivity | Potency Comparison | Reference |

|---|---|---|---|---|

| trans-δ-viniferin | Competitive | C-domain selective | >20x more potent than resveratrol | researchgate.net |

Anti-melanogenic Pathways

Viniferins have shown potential in modulating melanogenesis, the process of melanin (B1238610) production. mdpi.comresearchgate.netnih.gov Abnormal melanin accumulation can lead to hyperpigmentary disorders. nih.gov The anti-melanogenic activity of viniferins is primarily studied through the lens of α-viniferin, a resveratrol trimer.

Research has shown that α-viniferin can inhibit melanin production in melanocyte cultures that have been stimulated by α-melanocyte-stimulating hormone (α-MSH) or histamine. thno.org The proposed mechanism involves the acceleration of protein kinase A (PKA) inactivation. thno.orgresearchgate.net In cAMP-elevated melanocytes, α-viniferin promotes the reassociation of the catalytic and regulatory subunits of PKA, leading to its inactivation. thno.orgresearchgate.net This action consequently inhibits the phosphorylation of the cAMP-responsive element-binding protein (CREB) and downregulates the expression of the microphthalmia-associated transcription factor (MITF-M) gene, a crucial transcription factor in melanogenesis. nih.govthno.orgresearchgate.net This ultimately leads to decreased expression of tyrosinase (Tyro) and reduced melanin pigmentation. thno.org

| Target/Pathway | Mechanism of Action | Outcome | Reference |

|---|---|---|---|

| cAMP/PKA Signaling | Accelerates PKA inactivation by promoting reassociation of its subunits. | Inhibition of downstream signaling. | thno.orgresearchgate.net |

| CREB | Decreases phosphorylation levels. | Reduced transcriptional activity. | thno.org |

| MITF-M | Downregulates gene expression. | Suppression of melanogenesis-related gene transcription. | thno.orgresearchgate.net |

| Tyrosinase (Tyro) | Downregulates gene and protein levels. | Decreased melanin synthesis. | thno.org |

Anti-angiogenic Processes

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions like cancer. nih.gov Stilbenoids, including viniferins, have been investigated for their anti-angiogenic properties. mdpi.comresearchgate.netnih.gov Studies on α-viniferin have provided specific mechanistic insights into this activity.

α-Viniferin has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by mitogens. mdpi.comnih.gov This effect is achieved through the hypophosphorylation of the retinoblastoma protein. mdpi.comnih.gov Furthermore, α-viniferin suppresses HUVEC adhesion, migration, and invasion. mdpi.comnih.gov The molecular mechanism involves the inactivation of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)/p70 ribosomal S6 kinase (p70S6K) signaling pathway. mdpi.comnih.gov This leads to the downregulation of cell-cycle-related proteins and matrix metalloproteinase-2 (MMP-2), which are essential for endothelial cell response and blood vessel formation. mdpi.comnih.gov

Antipsoriasis Mechanisms

Psoriasis is a chronic inflammatory skin condition characterized by the hyperproliferation of keratinocytes. researchgate.net The potential of viniferins as antipsoriatic agents has been noted in comprehensive reviews of their biological activities. mdpi.comresearchgate.netnih.gov

While specific mechanistic studies on this compound are limited, research on its isomer ε-viniferin provides some insight. A study revealed that topical application of ε-viniferin was effective in alleviating symptoms in a psoriasis-like animal model. mdpi.com The dimer was also found to reduce the secretion of interleukin 23 (IL-23), a cytokine implicated in the pathogenesis of psoriasis, more effectively than resveratrol. mdpi.com These findings suggest that the dimer structure is important for this activity and may serve as a foundation for developing new antipsoriasis treatments. mdpi.com

Antiplasmodic Effects

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health threat. nih.gov The search for new therapeutic agents has led to the investigation of natural compounds, including viniferins. mdpi.comresearchgate.netnih.gov Reviews on the pharmacological properties of viniferin have consistently listed antiplasmodic effects as one of its notable biological activities. mdpi.comresearchgate.netnih.gov This suggests that this compound and its related compounds may have the potential to interfere with the life cycle or metabolic pathways of the malaria parasite, Plasmodium falciparum. nih.gov

Anthelminthic Actions

The viniferin class of compounds, which includes various isomers such as alpha-, beta-, delta-, and epsilon-viniferin, is recognized for a range of biological activities, including anthelminthic properties. nih.govnih.govresearchgate.net While this compound is listed among the forms with potential anthelminthic activity, detailed mechanistic studies have primarily focused on other isomers, notably α-viniferin. nih.govresearchgate.netdntb.gov.uamdpi.com

Research into the specific mode of action of α-viniferin provides insight into the potential mechanisms for this class of molecules. researchgate.net In a study investigating its effects on the cestode parasite Raillietina echinobothrida, α-viniferin was found to inhibit key neurotransmitter-related enzymes. researchgate.net This leads to paralysis and subsequent death of the helminth. researchgate.net The primary mechanisms identified involve the disruption of the parasite's neuromuscular system through the inhibition of acetylcholinesterase (AChE) and nitric oxide synthase (NOS). researchgate.net The reduction in the activity of these vital enzymes disrupts intracellular communication within the parasite. researchgate.net

In addition to enzymatic inhibition, treatment with α-viniferin resulted in significant damage to the parasite's tegument, which is its outer surface. nih.gov Observed effects included extensive distortion of the body, the formation of lesions, and destruction of the tegumental surface, indicating that the compound compromises the structural integrity of the parasite. researchgate.net

While these findings on α-viniferin are significant, further research is required to determine the precise mechanism of anthelminthic action for this compound specifically. researcher.life

Table 1: Effects of α-Viniferin on Helminth Enzymes

| Enzyme | Observed Effect | Consequence for Parasite | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Significant decrease in activity (53% reduction observed in one study) | Disruption of neuromuscular coordination, leading to paralysis and death. | researchgate.net |

| Nitric Oxide Synthase (NOS) | Significant decrease in activity | Inhibition of a key enzyme in intracellular communication. | researchgate.net |

| Tegumental Enzymes (Acid Phosphatase, Alkaline Phosphatase, Adenosine Triphosphatase) | Reduced activity | Contributes to extensive structural and functional alterations of the parasite's outer surface. | nih.gov |

Epigenomic Activity (requiring further clarification of mode of action)

Epigenomic activity refers to the ability of a compound to induce changes in gene expression without altering the underlying DNA sequence. These modifications, such as DNA methylation and histone alterations, play a crucial role in regulating cellular functions.

Recent research has identified that (±)-trans-δ-viniferin exhibits epigenomic activity; however, the precise mode of action requires further investigation to be fully understood. A 2023 study evaluated the biological effects of several natural stilbenoids, including (±)-trans-δ-viniferin, on Caco-2 and HepG-2 cell lines to assess their potential as epigenetic modulators. The study confirmed that (±)-trans-δ-viniferin possesses epigenomic activity, though the specific pathways through which it operates are not yet clarified.

A key finding from this research was the compound's genotoxic effect, demonstrating an ability to induce DNA strand breaks. This effect was observed to be dose-dependent, particularly in the HepG-2 human liver cancer cell line. The analysis showed a significant increase in DNA damage as the concentration of (±)-trans-δ-viniferin increased. These preliminary data suggest that the compound can act at an epigenetic or epigenomic level, but more studies are necessary to elucidate the exact mechanisms.

Table 2: Genotoxic Effects of (±)-trans-δ-viniferin on Cell Lines

| Cell Line | Observation | Key Finding | Reference |

|---|---|---|---|

| Caco-2 (Human colorectal adenocarcinoma cells) | Evaluated as a model of the intestinal epithelial barrier. | Showed dose-dependent increase in DNA damage. | |

| HepG-2 (Human liver cancer cells) | Evaluated as a model of the hepatic environment. | Demonstrated a significant, dose-dependent increase in DNA strand breaks, indicating genotoxic power. |

Structural Modifications and Structure Activity Relationships

Derivatives and Analogs of (2S,3S)-trans-δ-Viniferin

O-Methylated Derivatives

The methylation of the free phenolic hydroxyl groups on the (2S,3S)-trans-δ-viniferin scaffold has a significant impact on its biological activity. The degree and position of methylation can either enhance or diminish its effects. researchgate.netmdpi.com

A study analyzing the antiviral properties of methylated trans-δ-viniferin derivatives against a range of enveloped viruses found that specific di-O-methylated compounds displayed broad-spectrum antiviral activity. researchgate.netcapes.gov.brresearchgate.netadmin.ch In particular, 11',13'-di-O-methyl-trans-δ-viniferin and 11,13-di-O-methyl-trans-δ-viniferin were effective inhibitors of several strains of Influenza Viruses (IV), SARS-CoV-2 Delta, and to some extent, Herpes Simplex Virus 2 (HSV-2). researchgate.netcapes.gov.brresearchgate.net Interestingly, the fully methylated derivative, 11,13,11',13'-tetra-O-methyl-trans-δ-viniferin, was found to be inactive, suggesting that a certain number of free hydroxyl groups are necessary for its antiviral action. capes.gov.brunige.ch

In terms of antibacterial activity against Staphylococcus aureus, the O-methylation pattern was also found to be a key determinant. researchgate.net The di-O-methylated derivatives, 11',13'-di-O-methyl-trans-δ-viniferin and 11,13-di-O-methyl-trans-δ-viniferin, exhibited the most potent activity. researchgate.net In contrast, the tetra-O-methylated derivative lost its antibacterial efficacy, while the parent compound, trans-δ-viniferin, showed intermediate activity. researchgate.net This highlights that a partial methylation is beneficial for enhancing antibacterial potency.

| Compound | Antiviral Activity (Influenza, SARS-CoV-2 Delta, HSV-2) | Antibacterial Activity (S. aureus MIC) |

|---|---|---|

| trans-δ-viniferin | Inactive | 35 µM researchgate.net |

| 11',13'-di-O-methyl-trans-δ-viniferin | Broad-spectrum activity researchgate.netcapes.gov.br | 4 µM researchgate.net |

| 11,13-di-O-methyl-trans-δ-viniferin | Broad-spectrum activity researchgate.netcapes.gov.br | 2 µM researchgate.net |

| 11,13,11',13'-tetra-O-methyl-trans-δ-viniferin | Inactive capes.gov.brunige.ch | >250 µM researchgate.net |

Halogenated Derivatives

The introduction of halogen atoms into the (2S,3S)-trans-δ-viniferin structure has been explored to enhance its biological properties, particularly its antimicrobial activity. dntb.gov.ua Halogenation can alter the electronic and lipophilic character of the molecule, potentially leading to improved interactions with biological targets. dntb.gov.ua

A study on the synthesis and antibacterial evaluation of halogenated trans-δ-viniferin derivatives against Staphylococcus aureus demonstrated that the presence of halogen atoms at specific positions can significantly influence the antibacterial activity. researchgate.netdntb.gov.ua For instance, chlorination of 11,13-di-O-methyl-trans-δ-viniferin yielded mono- and di-chlorinated derivatives with potent antibacterial effects. researchgate.net These findings suggest that targeted halogenation is a promising strategy for developing more effective antibacterial agents based on the trans-δ-viniferin scaffold. researchgate.net

Benzofuran (B130515) Derivatives

Modifications of the benzofuran ring system of δ-viniferin have been investigated to understand its role in the compound's antimicrobial activity. mdpi.comresearchgate.net The benzofuran moiety is a key structural feature of many bioactive natural products. mdpi.com

Research into dehydro-δ-viniferin, which possesses a benzofuran core, has identified it as a promising antimicrobial agent against Gram-positive bacteria like Listeria monocytogenes. mdpi.comresearchgate.net To further explore the structure-activity relationship, simplified benzofuran-containing analogues have been synthesized. researchgate.net These studies aim to define the essential structural elements for antimicrobial activity, focusing on the substitution pattern of the benzofuran ring. researchgate.net One simplified analogue, 5,5'-(2-(4-hydroxyphenyl)benzofuran-3,5-diyl)bis(benzene-1,3-diol), showed promising activity against S. aureus. mdpi.comnih.gov

Glycosylated Forms

Glycosylation, the attachment of a sugar moiety, is a common modification of natural products that can affect their solubility, stability, and biological activity. In the context of δ-viniferin, a glycosylated form has been identified.

Specifically, Resveratrol (B1683913) (E)-dehydrodimer 11′-O-β-D-glucopyranoside, a glycoside of δ-viniferin, has been isolated from grape cell cultures. nih.govacs.orgmdpi.com In this derivative, a glucose unit is attached to the hydroxyl group at the 11' position. acs.org The structure and stereochemistry of this compound were determined through spectroscopic analysis. nih.govacs.org Enzymatic hydrolysis with β-glucosidase confirmed the structure by yielding the aglycon, the resveratrol (E)-dehydrodimer. acs.org This glycosylated form, along with the parent dehydrodimer, exhibited nonspecific inhibitory activity against cyclooxygenase-1 and -2. nih.govacs.org

Impact of Stereoisomerism on Biological Activity

Stereoisomerism plays a crucial role in the biological activity of many natural compounds, and δ-viniferin is no exception. The spatial arrangement of atoms can significantly influence how a molecule interacts with its biological targets. nih.govresearchgate.net

The trans- and cis-isomers of resveratrol, the monomeric precursor to δ-viniferin, exhibit different biological activities. Generally, the trans-isomer of resveratrol is considered to have higher biological activity. mdpi.comkoreascience.kr For example, trans-resveratrol shows more potent anti-platelet activity than cis-resveratrol. biomolther.org

In the case of δ-viniferin, which has two chiral centers, the relative and absolute configurations are important for its biological effects. Studies on different viniferin (B1239022) stereoisomers have shown that their anti-inflammatory and antioxidant properties can vary depending on their spatial configuration. researchgate.net For instance, among the stereoisomers of ε-viniferin, another resveratrol dimer, the (+)-(7aS,8aS)-E-ε-viniferin enantiomer displayed the best anti-inflammatory and antioxidant activities. nih.gov While specific comparative studies on the biological activities of all possible stereoisomers of δ-viniferin are less common, the principle that stereochemistry significantly impacts bioactivity is well-established for this class of compounds. The trans-configuration of the dihydrofuran ring substituents in trans-δ-viniferin is a defining structural feature. researchgate.net The generation of cis-δ-viniferin derivatives through light isomerization has been reported, allowing for further investigation into the impact of this geometric isomerism on biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While extensive QSAR studies specifically focused on (2S,3S)-trans-δ-viniferin are not widely reported in the provided search results, the principles of SAR have been applied to understand the effects of its structural modifications.

For instance, a linear regression model was used to analyze the structure-activity relationships of a series of 40 trans-δ-viniferin derivatives against Staphylococcus aureus. researchgate.netdntb.gov.ua This analysis revealed that parameters such as the O-methylation pattern and the presence of halogen atoms at specific positions are key determinants of antibacterial activity. researchgate.netdntb.gov.ua Such studies, while not full QSAR models, provide a quantitative basis for understanding how structural changes affect biological function and can guide the design of more potent derivatives. dntb.gov.ua

Influence of O-methylation Pattern on Antibacterial Efficacy

The degree and position of O-methylation on the trans-delta-viniferin (B1246914) molecule have a pronounced effect on its antibacterial activity. Systematic studies involving the synthesis and evaluation of various O-methylated derivatives against Gram-positive bacteria like Staphylococcus aureus have revealed critical insights into the structure-activity relationship. researchgate.net

Research has demonstrated that while the parent compound, (2S,3S)-trans-delta-viniferin, shows notable antibacterial potential, specific methylation patterns can either enhance or diminish this activity. researchgate.netresearchgate.net For instance, the generation of all possible mono- and di-O-methylated derivatives has been undertaken to map out the structural requirements for activity. researchgate.net

Studies on a series of four stilbene (B7821643) dimers, including trans-δ-viniferin and its methylated analogues, have shed light on their bioactivity. researchgate.netnih.gov While some methylated derivatives show broad-spectrum antiviral activity, the complete methylation of all four hydroxyl groups to create 11,13,11',13'-tetra-O-methyl-trans-δ-viniferin can lead to a loss of certain biological activities. nih.gov This suggests that the presence of free hydroxyl groups is crucial for the compound's mechanism of action. The antibacterial efficacy of these derivatives against S. aureus is a key area of investigation, with results indicating that the specific placement of methyl groups determines the compound's potency. dntb.gov.uaresearchgate.net

Antibacterial Activity of O-methylated trans-δ-viniferin Derivatives

This table summarizes the antibacterial efficacy of various O-methylated derivatives of trans-δ-viniferin against Staphylococcus aureus.

| Compound | Modification | Antibacterial Activity (MIC/IC50) | Reference |

|---|---|---|---|

| This compound | Parent Compound | Active | researchgate.net |

| 11,13-di-O-methyl-trans-δ-viniferin | Methylation on one resorcinol (B1680541) ring | Active (Antiviral) | nih.gov |

| 11',13'-di-O-methyl-trans-δ-viniferin | Methylation on the other resorcinol ring | Active (Antiviral) | nih.gov |

| 11,13,11',13'-tetra-O-methyl-trans-δ-viniferin | All hydroxyls methylated | Reduced/Lost Activity | nih.gov |

Effect of Halogen Atom Presence and Position on Bioactivity

The introduction of halogen atoms, such as chlorine and bromine, onto the trans-delta-viniferin scaffold is another strategy employed to modulate its bioactivity. researchgate.net Halogenation can significantly alter a molecule's lipophilicity and electronic properties, which in turn can influence its interaction with biological targets. mdpi.com

Systematic halogenation of trans-delta-viniferin derivatives has led to the identification of compounds with improved potency and selectivity. researchgate.net For example, the chlorination of a derivative under optimized conditions can yield a mixture of mono- and di-chlorinated products. researchgate.net These halogenated derivatives have been evaluated for their anti-infective properties, with some showing promising activity. researchgate.net

Research involving the synthesis of 25 different halogenated derivatives has shown that the position of the halogen atom is critical for antibacterial activity. researchgate.net For instance, a study identified two specific halogenated trans-δ-viniferin compounds, designated 17 and 19, with IC50 values of 18.1 µM and 9 µM, respectively, against Mycobacterium marinum. researchgate.netresearchgate.net Further analysis using nuclear magnetic resonance (NMR) spectroscopy helped to pinpoint the location of the halogen atoms. For a brominated derivative, 14-bromo-trans-δ-viniferin, the bromine atom was attached to the C-14 position on one of the aromatic rings. researchgate.net These findings underscore that the strategic placement of halogens can be a powerful tool for enhancing the biological effects of this compound. dntb.gov.uaresearchgate.net

Bioactivity of Halogenated trans-δ-viniferin Derivatives

This table presents data on the bioactivity of various halogenated derivatives of trans-δ-viniferin.

| Compound | Modification | Bioactivity (IC50) | Target | Reference |

|---|---|---|---|---|

| Compound 17 | Halogenated derivative | 18.1 µM | M. marinum | researchgate.net |

| Compound 19 | Halogenated derivative | 9 µM | M. marinum | researchgate.net |

| 14-bromo-trans-δ-viniferin | Bromination at C-14 | Data not specified | General bioactivity | researchgate.net |

| Chlorinated derivative 36 | Mono-chlorinated | Data not specified | S. aureus | researchgate.net |

| Chlorinated derivative 37 | Di-chlorinated | Data not specified | S. aureus | researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental for separating (2S,3S)-trans-delta-viniferin from other related stilbenes and complex sample components. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Fluorescence Detection (FLD)

HPLC coupled with Diode Array Detection (DAD) and Fluorescence Detection (FLD) is a robust and widely used method for the analysis of stilbenes, including this compound. researchgate.net DAD allows for the acquisition of UV-Vis spectra for each peak, aiding in compound identification by comparing the spectra with that of a known standard. Stilbene (B7821643) compounds are typically monitored at a wavelength of around 300 nm using a DAD. google.com

Fluorescence detection offers enhanced sensitivity and selectivity for fluorescent compounds like viniferins. In the analysis of grapevine cane extracts, HPLC with both DAD and FLD has been successfully used to quantify trans-resveratrol, trans-ε-viniferin, and this compound. researchgate.netagriculturejournals.cz The structural confirmation of this compound in these studies was often achieved by comparing its retention time and spectral data with a standard prepared through the dimerization of trans-resveratrol. researchgate.net The combination of DAD and FLD provides comprehensive data, with DAD offering spectral information for identification and FLD providing high sensitivity for quantification. researchgate.net

A study on young spring grapevine canes utilized HPLC with DAD and FLD to analyze the content of this compound. The method demonstrated its capability to separate and quantify this compound from other stilbenes present in the samples. researchgate.netagriculturejournals.cz

Table 1: HPLC-DAD/FLD Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent ZORBAX SB-18 (5 mm, 4.6×150 mm) | google.com |

| Mobile Phase | Gradient elution with water (A, 0.05% trifluoroacetic acid) and acetonitrile (B52724) (B, 0.05% trifluoroacetic acid) | google.com |

| Detection (DAD) | 300 nm | google.com |

| Detection (FLD) | Excitation/Emission wavelengths specific for stilbenes (not always specified in general articles) | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. nih.gov UHPLC is often coupled with mass spectrometry for enhanced detection and characterization.

In the analysis of stilbene dimers, UHPLC has been employed to separate complex mixtures. For instance, the purity of this compound and its derivatives, synthesized chemoenzymatically, was assessed using a UHPLC system with a C18 column. oeno-one.euresearchgate.net The high resolving power of UHPLC is critical for separating isomeric forms and closely related compounds that may co-elute in standard HPLC systems. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is typically coupled with a liquid chromatography system (LC-MS) to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It has been instrumental in the identification of this compound in various plant materials and processed products. nih.gov For example, this technique was used to identify this compound in grapevine leaves that were either infected with downy mildew or irradiated with UV-C light. nih.gov The presence of this compound in grapevine cane extracts has also been confirmed by LC-MS analysis. researchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS)

UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) is a high-resolution mass spectrometry (HRMS) technique that provides accurate mass measurements, enabling the determination of elemental compositions and enhancing confidence in compound identification. This method was used to identify this compound produced from the bioconversion of trans-resveratrol. mdpi.com The analysis showed an ion peak [M+H]⁺ at m/z 455.1 under positive electrospray ionization (ESI) mode, corresponding to the protonated molecule of δ-viniferin. mdpi.com The high mass accuracy of Q-TOF MS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: UPLC-Q-TOF MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| LC System | Viron UPLCTM system | mdpi.com |

| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) | mdpi.comgoogle.com |

| Mobile Phase | Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) | mdpi.comgoogle.com |

| Flow Rate | 0.35 mL/min | mdpi.com |

| Ionization Mode | ESI-positive | mdpi.com |

| Detected Ion [M+H]+ | m/z 455.1 | mdpi.com |

Triple Quadrupole Mass Spectrometry (QqQ-MS) with Multiple Reaction Monitoring (MRM)

For highly sensitive and selective quantification, ultra-high-performance liquid chromatography coupled to triple-quadrupole mass spectrometry (UHPLC-QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. nih.govscience.gov This technique offers exceptional specificity by monitoring a specific precursor-to-product ion transition for the target analyte. While a specific method for this compound was not detailed in the provided search results, a method was developed for other grapevine stilbenes, including the isomer trans-ε-viniferin. nih.govnih.gov

In a study developing a method for trans-δ-viniferin in rat plasma, LC-MS/MS with MRM was used. nih.gov The transitions monitored were m/z 453.0→410.9 for trans-δ-viniferin in negative ion mode. nih.gov This approach provides very low limits of detection and quantification, making it suitable for pharmacokinetic studies where concentrations can be very low. nih.gov The high selectivity of MRM minimizes interference from the complex biological matrix. science.govscience.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The spectrum of trans-δ-viniferin is complex, showing distinct signals for its aromatic, vinylic, and aliphatic protons. The chemical shifts (δ), measured in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), are characteristic of the molecule's specific stereochemistry. agriculturejournals.czmdpi.com For instance, the trans-configuration of the protons on the dihydrofuran ring is confirmed by their specific coupling constants. acs.org

Table 2: ¹H-NMR Spectral Data for trans-δ-viniferin (500 MHz, Methanol-d₄)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Source(s) |

| H-2' | 7.41 | d | agriculturejournals.cz |

| H-2, H-6 | 7.23 | d | agriculturejournals.cz |

| H-6' | 7.20 | bs | agriculturejournals.cz |

| H-7' | 7.05 | d | agriculturejournals.cz |

| H-3' | 6.90 | d | agriculturejournals.cz |

| H-8' | 6.84 | d | agriculturejournals.cz |

| H-3, H-5 | 6.83 | d | agriculturejournals.cz |

| H-10', H-14' | 6.49 | bs | agriculturejournals.cz |

| H-12 | 6.22 | bs | agriculturejournals.cz |

| H-10, H-14, H-12' | 6.19 | bs | agriculturejournals.cz |

| H-7 | 5.54 | d | agriculturejournals.cz |

| H-8 | 4.48 | d | agriculturejournals.cz |

d = doublet, bs = broad singlet

¹³C-NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The chemical shifts in the ¹³C-NMR spectrum of trans-δ-viniferin distinguish the different types of carbon atoms, such as those in the aromatic rings, the vinylic double bond, and the dihydrofuran ring. mdpi.com The spectra are typically recorded using proton-decoupling to simplify the signals to singlets. bhu.ac.in

Table 3: ¹³C-NMR Spectral Data for trans-δ-viniferin (125 MHz, Methanol-d₄)

| Carbon Environment | Chemical Shift (δ, ppm) | Source(s) |

| Aromatic/Vinylic | 160.3 (2C), 159.7 (2C), 159.6, 154.8, 152.9, 141.0, 136.0, 134.1, 132.1, 129.8, 129.7 (2C), 128.8, 123.9, 123.0, 118.6, 116.8, 116.4 (2C), 111.8, 109.2 (2C), 106.0 (2C), 103.0 (2C) | mdpi.com |

The hyphenation of liquid chromatography with NMR spectroscopy (LC-NMR) is a powerful strategy for the analysis of complex mixtures, such as those derived from plant materials. mdpi.comresearchgate.net This technique allows for the physical separation of components by LC followed by their direct structural analysis by NMR. For the verification of trans-δ-viniferin in sources like grapevine cane extracts, LC-NMR is particularly valuable. agriculturejournals.czresearchgate.net

The process often involves a "stop-flow" mode, where the chromatographic flow is paused when the peak of interest, such as δ-viniferin, is in the NMR flow cell. sci-hub.se This allows for the acquisition of detailed NMR spectra, typically ¹H-NMR, over an extended period to achieve sufficient signal-to-noise. agriculturejournals.cz This in-line verification confirms the structure of the compound without the need for its complete isolation from the extract, streamlining the identification process. researchgate.net

Sample Preparation and Extraction Methodologies (e.g., Liquid/Liquid Extraction with Ethyl Acetate)

The effective isolation of this compound from its source material or reaction mixture is a critical prerequisite for its analysis and purification. A widely used and effective method is liquid-liquid extraction (LLE), frequently employing ethyl acetate (B1210297) as the organic solvent due to its polarity, which is well-suited for extracting moderately polar phenolic compounds like δ-viniferin. mdpi.comagriculturejournals.czresearchgate.net

In a typical procedure, an aqueous solution or suspension containing δ-viniferin is mixed with ethyl acetate. mdpi.com The higher affinity of δ-viniferin for the ethyl acetate layer causes it to partition from the aqueous phase into the organic phase. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction. agriculturejournals.czmdpi.com

Following extraction, the ethyl acetate layers are combined and the solvent is evaporated, often under a stream of nitrogen or using a rotary evaporator, to yield a crude residue. agriculturejournals.cz This residue, enriched with δ-viniferin, can then be dissolved in a suitable solvent, such as methanol, for subsequent analysis by techniques like HPLC, MS, or NMR. mdpi.comagriculturejournals.cz

Future Research Directions and Translational Perspectives

Elucidation of Detailed Molecular Mechanisms and Signaling Pathways

While initial studies have highlighted the biological activities of viniferins, the precise molecular mechanisms and signaling pathways governed by (2S,3S)-trans-delta-viniferin remain largely to be explored. researchgate.net Future research will need to delve deeper into how this compound interacts with cellular components to exert its effects. For instance, its precursor, resveratrol (B1683913), is known to influence various signaling pathways, including those involved in inflammation and apoptosis. nih.gov Understanding the specific pathways modulated by this compound is crucial. For example, some viniferin (B1239022) forms have been shown to inhibit the p38/ERK MAPK signaling pathway and affect the Bax/Bcl-2 protein ratio, which is indicative of apoptosis. researchgate.net Further studies could investigate its impact on pathways like the STAT-1-inducible inflammatory genes, similar to what has been observed with α-viniferin. magtechjournal.com Pinpointing these mechanisms will be fundamental to identifying its therapeutic targets and potential applications.

Further Investigation of Epigenomic Activities and Their Modes of Action

Recent studies have indicated that (±)-trans-δ-viniferin exhibits epigenomic activity, suggesting it can influence gene expression without altering the DNA sequence itself. nih.gov This is a significant finding, as epigenetic modifications play a crucial role in both health and disease. semanticscholar.org However, the specific ways in which it exerts these effects are not yet clear. nih.gov Future research should focus on identifying the specific epigenetic modifications induced by this compound, such as DNA methylation or histone modifications. semanticscholar.org Investigating its impact on the expression of non-coding RNAs, which are key regulators of gene expression, is another important avenue. semanticscholar.org Elucidating these epigenomic activities could reveal novel therapeutic strategies for a range of conditions.

Development of Sustainable and Scalable Production Methods

A major hurdle in the widespread study and application of this compound is its limited availability from natural sources. dntb.gov.ua While it can be isolated from plants like grapevines, particularly in response to stress such as fungal infection or UV radiation, these methods are not always efficient for large-scale production. mdpi.commdpi.comnih.gov Therefore, developing sustainable and scalable production methods is a critical area of future research.

Several promising approaches are being explored:

Bioconversion: Utilizing plant cell cultures or enzymes to convert resveratrol into δ-viniferin is a promising strategy. mdpi.com For example, conditioned medium from grapevine callus suspension cultures has been shown to efficiently convert trans-resveratrol to δ-viniferin. mdpi.com This process can be optimized by adjusting parameters like pH, temperature, and hydrogen peroxide concentration to maximize yield. mdpi.com

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can be used to generate δ-viniferin derivatives. researchgate.net

Environmentally Friendly Extraction: The use of natural deep eutectic solvents (NADES) presents a green alternative to traditional organic solvents for extracting stilbenoids from sources like grapevine canes. nih.gov

These methods offer the potential for a more reliable and environmentally conscious supply of this compound for research and potential commercialization.

Advanced Structure-Activity Relationship (SAR) and De Novo Design Studies for Enhanced Bioactivity

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for designing more potent and selective derivatives. Structure-activity relationship (SAR) studies can help identify the key functional groups responsible for its effects. dntb.gov.ua By modifying the scaffold of trans-δ-viniferin through techniques like O-methylation and halogenation, researchers can create a library of derivatives with potentially enhanced antibacterial or other biological activities. dntb.gov.ua

Computational approaches, such as molecular docking, can provide insights into how these molecules interact with their biological targets. mdpi.com This information can then be used in de novo design studies to create entirely new compounds with optimized properties. The goal is to develop molecules with improved efficacy and better drug-like characteristics compared to the parent compound. researchgate.net

Exploration of Synergistic Effects with other Bioactive Compounds

The potential of this compound may be enhanced when used in combination with other bioactive compounds. Investigating these synergistic effects is a promising area for future research. For example, studies on other stilbenes have shown that combinations of compounds can lead to improved therapeutic outcomes.

A notable example is the synergistic effect observed between the enantiomers of trans-δ-viniferin in inhibiting pancreatic α-amylase. mdpi.com The racemic mixture of (R,R)- and (S,S)-trans-δ-viniferin was found to be a more effective inhibitor than the individual pure enantiomers. mdpi.com Molecular modeling suggests that the simultaneous binding of the different enantiomers stabilizes the enzyme-inhibitor complex, leading to increased inhibitory capacity. mdpi.com This highlights the importance of studying not just single compounds but also their interactions with other molecules, which could lead to more effective combination therapies.

Novel Formulations for Enhanced Bioavailability and Targeted Delivery (e.g., Facilitating Blood-Brain Barrier Penetration)

A significant challenge with many natural compounds, including δ-viniferin, is their low bioavailability, meaning only a small fraction of the ingested compound reaches the systemic circulation to exert its biological effects. nih.gov This is often due to low water solubility and extensive metabolism. nih.govresearchgate.net Therefore, developing novel formulations to enhance bioavailability and enable targeted delivery is a critical aspect of translational research.

Strategies to overcome these limitations include:

Encapsulation: Encapsulating this compound in delivery systems like liposomes or nanoparticles can improve its solubility, stability, and absorption. researchgate.netscience.gov For instance, encapsulating ε-viniferin, an isomer of δ-viniferin, in multi-lamellar liposomes has been shown to drastically increase its water solubility and protect it from UV degradation. researchgate.net

Targeted Delivery: For neurological applications, formulations that can facilitate penetration of the blood-brain barrier (BBB) are essential. While some stilbenoids like trans ε-viniferin have been shown to cross the BBB, enhancing this capability is a key research goal. plos.orgnih.gov This could involve designing nanoparticles or other carriers that can specifically target brain tissue.

Successful development of such formulations will be crucial for translating the promising in vitro findings on this compound into effective in vivo applications.

Q & A

Q. How can conflicting results about this compound's cytotoxicity be reconciled in cancer research?

Q. What ontological considerations shape research on the compound's role in plant stress responses?

- Answer : Define whether its production is constitutive or induced (epistemological focus). Design experiments to measure transcriptional regulation (e.g., qPCR for STS genes) under abiotic stressors (e.g., UV exposure) .

Research Proposal Development

How to formulate a high-impact research question on this compound's interaction with gut microbiota?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.